2-Thiazolepropanamide
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Overview
Description
2-Thiazolepropanamide is a heterocyclic organic compound featuring a thiazole ring, which consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is a significant scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolepropanamide typically involves the reaction of thiazole derivatives with appropriate amides. One common method includes the reaction of 2-aminothiazole with propanoyl chloride under controlled conditions . Another method involves the use of thiourea and substituted benzaldehydes in the presence of catalysts like silica-supported tungstosilisic acid .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. For instance, the preparation of 2-oxo-thiopropionamide, a related compound, involves the reaction of ethyl 2-oxopropanoate with ammonia in methanol solution, followed by thiophosphorus pentasulfide treatment .
Chemical Reactions Analysis
Types of Reactions: 2-Thiazolepropanamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitutions occur at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Thiazolepropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for potential use in anticancer, anti-inflammatory, and neuroprotective therapies.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 2-Thiazolepropanamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . Additionally, it can modulate signaling pathways related to inflammation and cancer .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Comparison: 2-Thiazolepropanamide is unique due to its versatile reactivity and broad spectrum of biological activities. Unlike some similar compounds, it exhibits a wide range of applications in both medicinal and industrial fields, making it a valuable compound for further research and development .
Properties
CAS No. |
412034-71-0 |
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Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
3-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C6H8N2OS/c7-5(9)1-2-6-8-3-4-10-6/h3-4H,1-2H2,(H2,7,9) |
InChI Key |
CGMMLBYRXNIYIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CCC(=O)N |
Origin of Product |
United States |
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